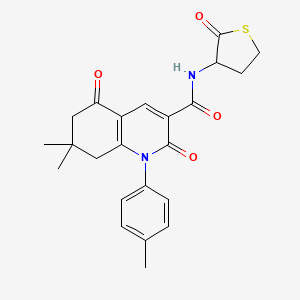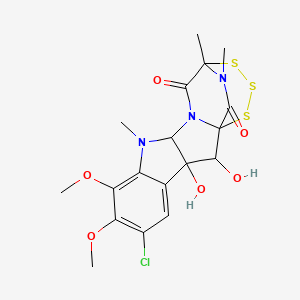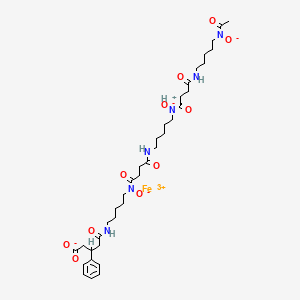
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, related to the queried compound, have been synthesized and analyzed using X-ray structural analysis. This process involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids (Rudenko et al., 2013).
Cytotoxic Activity
- A study on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives showed that they exhibit cytotoxic activity. These compounds were synthesized from aminoanthraquinones and evaluated for their effects on colon tumors in mice (Bu et al., 2001).
Antimicrobial Activity
- N-{5-[(2-Chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, structurally similar to the queried compound, have been synthesized and screened for their antibacterial and antifungal activities against various microorganisms (Desai et al., 2011).
Bioisosteric Replacements for Analgesic Properties
- Research on bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides demonstrated that such modifications can enhance analgesic properties. This indicates the potential of structural analogs of the queried compound in pain management (Ukrainets et al., 2016).
Synthesis and Transformations
- Studies have explored the synthesis and transformations of 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives, which could be relevant to understanding the chemical behavior of the queried compound (Dyachenko & Vovk, 2012).
Regioselectivity in Reactions
- The N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated to understand its regioselective ethylation reaction, which is pertinent to the synthesis and modification of compounds like the queried chemical (Batalha et al., 2019).
Eigenschaften
Produktname |
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxo-3-thiolanyl)-6,8-dihydroquinoline-3-carboxamide |
|---|---|
Molekularformel |
C23H24N2O4S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(2-oxothiolan-3-yl)-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24N2O4S/c1-13-4-6-14(7-5-13)25-18-11-23(2,3)12-19(26)15(18)10-16(21(25)28)20(27)24-17-8-9-30-22(17)29/h4-7,10,17H,8-9,11-12H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
XFUCGEALYDLJRD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4CCSC4=O)C(=O)CC(C3)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4CCSC4=O)C(=O)CC(C3)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)

![1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea](/img/structure/B1226079.png)
![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)



![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)

![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)